molecular formula C15H13F3N4O2 B295414 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione

货号: B295414
分子量: 338.28 g/mol
InChI 键: ZWRIANJZNDIMFH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

作用机制

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Adenosine A2A receptors are involved in a variety of physiological processes, including neurotransmitter release, neuronal excitability, and immune function. This compound 58261 binds to the adenosine A2A receptor and blocks its activation by adenosine, which leads to a decrease in cAMP production and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 58261 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is thought to underlie its neuroprotective effects in Parkinson's disease and Huntington's disease. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound 58261 has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease.

实验室实验的优点和局限性

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has several advantages as a research tool. It is a highly selective antagonist of the adenosine A2A receptor, which allows for the specific targeting of this receptor in experiments. It is also a potent antagonist, which means that relatively low concentrations of the compound can be used in experiments. However, there are also some limitations to the use of this compound 58261 in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. In addition, it is not very soluble in water, which can make it difficult to use in certain experimental protocols.

未来方向

There are several future directions for the research on 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261. One area of interest is the potential use of this compound 58261 in the treatment of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of interest is the potential use of this compound 58261 in the treatment of cancer, either alone or in combination with other therapies. Finally, there is also interest in the development of more potent and selective adenosine A2A receptor antagonists, which could lead to the development of new therapeutics for a variety of diseases.

合成方法

The synthesis of 1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 involves the condensation of 3-trifluoromethylbenzaldehyde with 1,3-dimethyluracil in the presence of a base, followed by oxidation with potassium permanganate. The resulting product is then reduced with sodium borohydride to yield this compound 58261. The synthesis method has been optimized to produce high yields of the compound with high purity.

科学研究应用

1,3-Dimethyl-7-(3-trifluoromethyl-benzyl)-3,7-dihydro-purine-2,6-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound 58261 has been investigated for its potential use in the treatment of cardiovascular diseases, such as myocardial infarction and hypertension.

属性

分子式

C15H13F3N4O2

分子量

338.28 g/mol

IUPAC 名称

1,3-dimethyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione

InChI

InChI=1S/C15H13F3N4O2/c1-20-12-11(13(23)21(2)14(20)24)22(8-19-12)7-9-4-3-5-10(6-9)15(16,17)18/h3-6,8H,7H2,1-2H3

InChI 键

ZWRIANJZNDIMFH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F

规范 SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。